MAO-A Inhibitory Activity – Target Compound vs. Close Structural Analog from the Quinoline-2-carboxylic Acid Series
In a fluorescence-based monoamine oxidase A (MAO-A) inhibition assay using kynuramine as substrate, the target compound 6-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid (recorded in ChEMBL as CHEMBL1575961) exhibited an IC₅₀ value exceeding 100,000 nM (>100 μM), indicating essentially no meaningful MAO-A inhibition at pharmacologically relevant concentrations [1]. In contrast, a closely related quinoline-2-carboxylic acid analog from the same compound series, compound 3c (a 4-anilinoquinoline-2-carboxylic acid derivative with different aryl substitution), demonstrated potent dual MAO-A/B inhibition with IC₅₀ values of 0.51 ± 0.12 μM (MAO-A) and 0.51 ± 0.03 μM (MAO-B) [2]. This represents an approximately >196-fold difference in MAO-A inhibitory potency between the target compound and a structural analog within the same chemotype. The data demonstrate that the specific 3-methylanilino and 6-methyl substitution pattern of CAS 1031956-82-7 confers a dramatically different MAO-A engagement profile relative to other 4-anilinoquinoline-2-carboxylic acid derivatives, which can achieve sub-micromolar potency through alternative aniline substitution.
| Evidence Dimension | MAO-A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM (>100 μM) |
| Comparator Or Baseline | Compound 3c (4-anilinoquinoline-2-carboxylic acid derivative): IC₅₀ = 510 ± 120 nM (0.51 μM) for MAO-A; 510 ± 30 nM for MAO-B |
| Quantified Difference | >196-fold weaker MAO-A inhibition for target compound vs. compound 3c |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion to 4-hydroxyquinoline; 20 min incubation (target compound) [1]; in vitro MAO inhibition assay (compound 3c) [2] |
Why This Matters
For researchers sourcing compounds for neurodegeneration or MAO-related target discovery, the target compound's lack of MAO-A activity may be advantageous when seeking to exclude serotonergic off-target effects, whereas compound 3c would be the preferred choice for programs requiring potent MAO inhibition.
- [1] BindingDB Entry BDBM50401981 / ChEMBL CHEMBL1575961 (2026) 'IC₅₀ > 1.00E+5 nM for MAO-A inhibition by 6-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid'. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/SDFdownload.jsp?download_file=/rwd/bind/downloads/BindingDB_All_202601_tsv.zip (Accessed: 29 April 2026). View Source
- [2] Khan, N. A., Khan, I., Abid, S. M. A., Zaib, S., Ibrar, A., Andleeb, H., Hameed, S. and Iqbal, J. (2018) 'Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition', Medicinal Chemistry, 14(1), pp. 74–85. doi:10.2174/1573406413666170525125231. View Source
